molecular formula C7H6BF3O2 B14003152 2,4,6-Trifluoro-3-methylphenylboronicacid

2,4,6-Trifluoro-3-methylphenylboronicacid

Cat. No.: B14003152
M. Wt: 189.93 g/mol
InChI Key: ATGZNBFLYKFGLK-UHFFFAOYSA-N
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Description

2,4,6-Trifluoro-3-methylphenylboronic acid: (CAS Number: 1140438-96-5, MDL Number: MFCD09836184) is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of trifluoromethyl groups and a boronic acid moiety, making it a valuable reagent in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Direct Fluorination: One common method involves the direct fluorination of 3-methylphenylboronic acid using a fluorinating agent such as Selectfluor. The reaction typically occurs under mild conditions and yields the trifluorinated product.

    Halogen Exchange: Another method involves the halogen exchange reaction where 3-chloro-2,4,6-trifluorotoluene is reacted with a boronic acid derivative in the presence of a palladium catalyst.

Industrial Production Methods: Industrial production of 2,4,6-trifluoro-3-methylphenylboronic acid often involves large-scale halogen exchange reactions due to their efficiency and high yield. The process is optimized to ensure minimal by-products and high purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically forming boronic acid derivatives.

    Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.

    Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, often leading to the formation of various substituted phenylboronic acids.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols are used under basic conditions.

Major Products:

    Oxidation: Formation of trifluoromethylphenol derivatives.

    Reduction: Formation of 3-methylphenylboronic acid.

    Substitution: Formation of substituted phenylboronic acids with various functional groups.

Scientific Research Applications

2,4,6-Trifluoro-3-methylphenylboronic acid is extensively used in scientific research due to its unique chemical properties:

    Chemistry: It is a key reagent in Suzuki-Miyaura cross-coupling reactions, facilitating the formation of biaryl compounds.

    Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: It serves as a building block in the synthesis of drug candidates, particularly those targeting cancer and infectious diseases.

    Industry: The compound is used in the production of advanced materials, including polymers and electronic components.

Mechanism of Action

The mechanism of action of 2,4,6-trifluoro-3-methylphenylboronic acid primarily involves its role as a boronic acid derivative in cross-coupling reactions. The boronic acid group interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an organohalide to form a new carbon-carbon bond. This process is crucial in the synthesis of complex organic molecules.

Comparison with Similar Compounds

    Phenylboronic Acid: Lacks the trifluoromethyl groups, making it less reactive in certain cross-coupling reactions.

    3-Methylphenylboronic Acid: Similar structure but without the trifluoromethyl groups, resulting in different reactivity and selectivity.

    2,4,6-Trifluorophenylboronic Acid: Similar trifluoromethyl substitution but lacks the methyl group, affecting its steric and electronic properties.

Uniqueness: 2,4,6-Trifluoro-3-methylphenylboronic acid is unique due to the presence of both trifluoromethyl and boronic acid groups, which enhance its reactivity and selectivity in various chemical reactions. This combination makes it a valuable reagent in the synthesis of complex organic molecules.

Properties

Molecular Formula

C7H6BF3O2

Molecular Weight

189.93 g/mol

IUPAC Name

(2,4,6-trifluoro-3-methylphenyl)boronic acid

InChI

InChI=1S/C7H6BF3O2/c1-3-4(9)2-5(10)6(7(3)11)8(12)13/h2,12-13H,1H3

InChI Key

ATGZNBFLYKFGLK-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C(=C(C=C1F)F)C)F)(O)O

Origin of Product

United States

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